molecular formula C15H21N3O2 B2964718 8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309542-52-5

8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2964718
CAS No.: 2309542-52-5
M. Wt: 275.352
InChI Key: ZWKZFBFYLPTOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at the 3-position and an oxolane (tetrahydrofuran) moiety linked via a carbonyl group at the 8-position. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol and CAS number 2309542-52-5 . The structure combines rigidity from the bicyclic scaffold with functional groups that may enhance binding to biological targets.

Properties

IUPAC Name

oxolan-3-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(11-4-7-20-10-11)18-12-2-3-13(18)9-14(8-12)17-6-1-5-16-17/h1,5-6,11-14H,2-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKZFBFYLPTOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3CCOC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered attention due to its potential biological activities, particularly in the field of drug discovery. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 233.28 g/mol
  • LogP : 0.59 (indicating moderate lipophilicity)
  • Polar Surface Area : 98 Ų

This compound features a bicyclic structure that is essential for its biological activity, particularly in interacting with biological targets such as receptors and enzymes.

Pharmacological Properties

Research indicates that compounds based on the azabicyclo[3.2.1]octane scaffold exhibit various pharmacological activities:

  • CNS Activity : Many derivatives have shown significant central nervous system (CNS) activity, making them potential candidates for treating neurological disorders .
  • Antiviral Activity : Certain compounds have been evaluated for their efficacy against viruses, including hepatitis C, demonstrating promising antiviral properties .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The azabicyclo[3.2.1]octane structure allows for interaction with GPCRs, which are critical in mediating various physiological responses .
  • Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways and cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the azabicyclo[3.2.1]octane family:

StudyFindings
PMC3086471Reported a library of unsymmetrical ureas based on the azabicyclo scaffold that exhibited CNS activity and adequate solubility for drug development .
RSC PublishingHighlighted the synthesis and application of 2-azabicyclo[3.2.1]octanes in drug discovery, indicating their potential as therapeutic agents due to their unique structural properties .
PMC3315628Discussed the role of GPCRs in mediating the effects of azabicyclo compounds, emphasizing their importance in pharmacology and drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane scaffold is a common motif in drug discovery. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Oxolane-3-carbonyl, pyrazole C₁₅H₂₁N₃O₂ 275.35 Combines ether ring (oxolane) with carbonyl; moderate lipophilicity
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride Pyrazole only C₁₀H₁₇Cl₂N₃ 250.17 Simpler structure; lacks carbonyl substituent, enhancing polarity
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Sulfonyl-linked bromophenyl, triazole C₁₅H₁₇BrN₄O₂S 397.29 Sulfonyl group increases polarity; bromine adds steric bulk
8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Benzoyl with pyrrolidine sulfonyl C₂₁H₂₆N₄O₃S 414.52 Aromatic substituent; sulfonyl enhances solubility
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione Oxa bridge, dione groups, methylpyrazole C₁₀H₁₁N₃O₃ 221.22 Dione groups introduce ketones; oxa bridge alters ring strain

Key Observations :

  • Lipophilicity : The oxolane (tetrahydrofuran) group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration for CNS targets .
  • Steric Effects : Bulky substituents like bromophenyl (e.g., C₁₅H₁₇BrN₄O₂S ) or isopropoxybenzoyl (e.g., C₂₀H₂₅N₃O₂ ) could hinder binding to flat receptor pockets, whereas the oxolane’s compact structure minimizes steric hindrance .

Q & A

Q. What are common synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or stereoselective methods. For example, radical cyclization of bromo-substituted precursors using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Enantioselective approaches, such as asymmetric catalysis or chiral auxiliaries, are critical for obtaining optically pure intermediates, which are essential for studying biological activity .

Q. How do substituents like oxolane-3-carbonyl and pyrazol-1-yl influence the compound's physicochemical properties?

The oxolane-3-carbonyl group enhances solubility in polar solvents due to its ester moiety, while the pyrazol-1-yl substituent introduces hydrogen-bonding capabilities, potentially improving target binding affinity. These groups also affect logP values and metabolic stability, as evidenced by SAR studies on analogous 8-azabicyclo[3.2.1]octane derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and substituent positions . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. For enantiomeric purity, chiral HPLC or polarimetry should be employed .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how can they be mitigated?

The bicyclic scaffold contains multiple chiral centers, requiring precise control during synthesis. Enantioselective methods, such as organocatalytic ring-opening of epoxides or transition-metal-catalyzed cycloadditions, have been used to address this . Computational modeling (e.g., DFT calculations) can predict stereochemical outcomes and guide reaction optimization .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

Systematic modification of substituents is key. For example:

  • Oxolane-3-carbonyl : Replacing this with bulkier groups (e.g., cyclopropane) may alter binding kinetics to monoamine transporters .
  • Pyrazol-1-yl : Substituting with triazoles or indoles could modulate selectivity for dopamine (DAT) vs. serotonin (SERT) transporters . Biological assays (e.g., radioligand binding, functional uptake inhibition) should validate these modifications .

Q. What metabolic pathways are anticipated for this compound, and how can they be studied?

Predominant metabolism likely involves hepatic cytochrome P450-mediated oxidation of the pyrazole ring and ester hydrolysis of the oxolane carbonyl group. In vitro studies using liver microsomes or hepatocytes, coupled with LC-MS/MS, can identify major metabolites . Isotope labeling (e.g., ¹⁴C) facilitates tracking in pharmacokinetic studies .

Q. Which computational tools are effective for predicting target interactions?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations (GROMACS) model interactions with targets like acetylcholinesterase or monoamine oxidase. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical binding motifs, such as the pyrazole’s nitrogen atoms or the bicyclic core’s rigidity .

Methodological Considerations

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell lines, buffer pH) or compound purity. Standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and orthogonal assays (e.g., functional vs. binding assays) improve reproducibility. Cross-referencing with crystallographic data (e.g., Protein Data Bank structures) clarifies binding modes .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Radical cyclization optimization : Use degassed solvents and controlled temperatures to minimize side reactions .
  • Protecting groups : Temporarily mask reactive sites (e.g., pyrazole nitrogen) during esterification steps .
  • Flow chemistry : Enhances scalability and reduces purification steps for intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.